Cas no 30095-51-3 (2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone)
2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone
- Ethanone, 2-bromo-1-(2-chloro-4-methoxyphenyl)-
- 2'-Chloro-4'-methoxyphenacyl bromide
- 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethan-1-one
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- MDL: MFCD12139079
- Inchi: 1S/C9H8BrClO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
- InChI Key: QXHWXCZQULBDKA-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C(OC)C=C1Cl)CBr
2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR400549-250mg |
2-Chloro-4-methoxyphenacyl bromide |
30095-51-3 | 95% | 250mg |
£120.00 | 2025-02-20 | |
| Apollo Scientific | OR400549-1g |
2-Chloro-4-methoxyphenacyl bromide |
30095-51-3 | 95% | 1g |
£360.00 | 2025-02-20 | |
| Apollo Scientific | OR400549-5g |
2-Chloro-4-methoxyphenacyl bromide |
30095-51-3 | 95% | 5g |
£1260.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1007706-1g |
2-Chloro-4-methoxyphenacyl bromide |
30095-51-3 | 95% | 1g |
$685 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1007706-5g |
2-Chloro-4-methoxyphenacyl bromide |
30095-51-3 | 95% | 5g |
$1685 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587944-250mg |
2-Bromo-1-(2-chloro-4-methoxyphenyl)ethan-1-one |
30095-51-3 | 98% | 250mg |
¥1680.00 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1007706-1g |
2-Chloro-4-methoxyphenacyl bromide |
30095-51-3 | 95% | 1g |
$685 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1007706-5g |
2-Chloro-4-methoxyphenacyl bromide |
30095-51-3 | 95% | 5g |
$1685 | 2025-02-22 | |
| 1PlusChem | 1P01KBQB-250mg |
2-Chloro-4-methoxyphenacyl bromide |
30095-51-3 | 250mg |
$208.00 | 2024-05-06 | ||
| 1PlusChem | 1P01KBQB-1g |
2-Chloro-4-methoxyphenacyl bromide |
30095-51-3 | 1g |
$569.00 | 2024-05-06 |
2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone
Recent Advances in the Study of 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone (CAS: 30095-51-3) in Chemical Biology and Pharmaceutical Research
2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone (CAS: 30095-51-3) is a halogenated aromatic ketone that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The unique structural features of this molecule, such as the presence of bromine and chlorine substituents, make it a valuable scaffold for further chemical modifications.
One of the most notable applications of 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated the efficacy of derivatives of this compound in inhibiting specific kinase pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a novel series of kinase inhibitors derived from 30095-51-3, showing promising activity against non-small cell lung cancer (NSCLC) cell lines. The study highlighted the compound's ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in cancer.
In addition to its anticancer potential, 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone has been investigated for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry (2024) demonstrated that derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. This finding opens new avenues for the development of next-generation antimicrobial agents.
Another area of interest is the compound's potential anti-inflammatory effects. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored the use of 30095-51-3 derivatives as inhibitors of pro-inflammatory cytokines, such as TNF-α and IL-6. The study found that certain derivatives significantly reduced cytokine production in vitro, suggesting their potential as therapeutic agents for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD). The researchers emphasized the importance of the bromine and methoxy groups in mediating these effects.
From a synthetic chemistry perspective, 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone offers several advantages. Its reactivity allows for facile functionalization, enabling the rapid generation of diverse compound libraries for high-throughput screening. Recent advancements in green chemistry have also explored the use of environmentally friendly catalysts for the synthesis of this compound, reducing the reliance on hazardous reagents. A 2024 study in ACS Sustainable Chemistry & Engineering reported a novel catalytic system that achieved high yields of 30095-51-3 with minimal environmental impact.
Despite these promising developments, challenges remain in the optimization of 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone derivatives for clinical use. Issues such as bioavailability, toxicity, and metabolic stability need to be addressed through further structure-activity relationship (SAR) studies. Recent efforts have focused on computational modeling and in silico screening to predict the pharmacokinetic properties of these derivatives, as reported in a 2024 article in the Journal of Chemical Information and Modeling. These approaches aim to streamline the drug discovery process and reduce the attrition rate of potential candidates.
In conclusion, 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone (CAS: 30095-51-3) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span anticancer, antimicrobial, and anti-inflammatory therapies, with recent studies highlighting its potential in addressing unmet medical needs. Continued research into its derivatives and optimization strategies will be crucial for translating these findings into clinically viable therapeutics. The compound's unique structural features and reactivity make it a valuable tool for medicinal chemists and a focal point for future investigations.
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